2-ethyl-5-(1H-indol-2-yl)-1,3,4-thiadiazole
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Overview
Description
2-Ethyl-5-(1H-indol-2-yl)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-5-(1H-indol-2-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-ethylindole-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-(1H-indol-2-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiadiazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of halogenated derivatives at specific positions on the indole or thiadiazole rings.
Scientific Research Applications
2-Ethyl-5-(1H-indol-2-yl)-1,3,4-thiadiazole has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-ethyl-5-(1H-indol-2-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- 2-Ethyl-5-(1H-indol-3-yl)-1,3,4-thiadiazole
- 2-Methyl-5-(1H-indol-2-yl)-1,3,4-thiadiazole
- 2-Propyl-5-(1H-indol-2-yl)-1,3,4-thiadiazole
Comparison: 2-Ethyl-5-(1H-indol-2-yl)-1,3,4-thiadiazole is unique due to the specific positioning of the ethyl group and the indole moiety. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. The presence of the ethyl group can also affect the compound’s solubility and stability, which are important factors in its practical applications.
Properties
Molecular Formula |
C12H11N3S |
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Molecular Weight |
229.30 g/mol |
IUPAC Name |
2-ethyl-5-(1H-indol-2-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C12H11N3S/c1-2-11-14-15-12(16-11)10-7-8-5-3-4-6-9(8)13-10/h3-7,13H,2H2,1H3 |
InChI Key |
IBDNRYHTAUYKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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